molecular formula C7H9F3O2 B1404475 5-(Trifluoromethyl)oxepan-4-one CAS No. 1344733-56-7

5-(Trifluoromethyl)oxepan-4-one

Cat. No.: B1404475
CAS No.: 1344733-56-7
M. Wt: 182.14 g/mol
InChI Key: SLHYVUBAHCBCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)oxepan-4-one is a cyclic ketone with a unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)oxepan-4-one typically involves the use of fluorinated precursors and cyclization reactions. One common method involves the reaction of a trifluoromethylated precursor with an appropriate cyclizing agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)oxepan-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

5-(Trifluoromethyl)oxepan-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: It is investigated for its potential use in drug development, particularly for its unique fluorinated structure which can enhance the pharmacokinetic properties of drugs.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)oxepan-4-one exerts its effects involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The pathways involved often include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Trifluoromethyl)oxepan-4-one include other trifluoromethylated cyclic ketones and fluorinated heterocycles. Examples include:

  • 5-(Trifluoromethyl)tetrahydrofuran-2-one
  • 5-(Trifluoromethyl)pyrrolidin-2-one
  • 5-(Trifluoromethyl)oxolan-2-one

Uniqueness

What sets this compound apart from these similar compounds is its unique oxepane ring structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

5-(trifluoromethyl)oxepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHYVUBAHCBCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC(=O)C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344733-56-7
Record name 5-(trifluoromethyl)oxepan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)oxepan-4-one
Reactant of Route 2
5-(Trifluoromethyl)oxepan-4-one
Reactant of Route 3
5-(Trifluoromethyl)oxepan-4-one
Reactant of Route 4
5-(Trifluoromethyl)oxepan-4-one
Reactant of Route 5
5-(Trifluoromethyl)oxepan-4-one
Reactant of Route 6
5-(Trifluoromethyl)oxepan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.